molecular formula C23H21FN4O2 B2939018 3-(4-fluorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide CAS No. 1797710-93-0

3-(4-fluorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide

カタログ番号: B2939018
CAS番号: 1797710-93-0
分子量: 404.445
InChIキー: MOLFGRGNVJFITM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-fluorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide is a novel synthetic compound designed for advanced cancer research, focusing on the inhibition of dysregulated kinase signaling pathways. The core pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to act as an ATP-competitive inhibitor of various protein kinases . Kinases are enzymes critical for cellular processes such as proliferation and survival, and their malfunction is a hallmark of numerous cancers. This reagent is structurally optimized to potently and selectively target specific oncogenic kinases, making it a valuable chemical probe for investigating tumor biology and resistance mechanisms. Research applications for this inhibitor are primarily in the field of oncology, where it can be used to elucidate the role of specific kinase targets in cell survival and tumor growth. Studies can include in vitro cell proliferation assays on cancer cell lines, analysis of its effects on cancer cell invasion and adhesion, and in vivo efficacy models to assess its potential to suppress tumorigenicity . Furthermore, its selective profile allows researchers to investigate specific signaling nodes without the confounding effects of off-target inhibition, providing clearer insights into pathway dynamics and potential therapeutic strategies. The compound represents a key tool for researchers aiming to develop targeted therapies, especially for cancers driven by kinase fusions or mutations that are resistant to existing treatments .

特性

IUPAC Name

3-(4-fluorophenoxy)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c1-16-12-22-26-14-17(15-28(22)27-16)4-3-11-25-23(29)18-5-2-6-21(13-18)30-20-9-7-19(24)8-10-20/h2,5-10,12-15H,3-4,11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLFGRGNVJFITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

3-(4-fluorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide is a compound of interest due to its potential biological activities, particularly in cancer research and pharmacology. This article reviews the synthesis, biological mechanisms, and activity profiles of this compound based on diverse and authoritative sources.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Core Structure : Benzamide linked to a 4-fluorophenoxy group.
  • Substituents : A 2-methylpyrazolo[1,5-a]pyrimidine moiety that enhances its biological activity.

The molecular formula is C19H21FN4OC_{19}H_{21}FN_{4}O, and it has a molecular weight of approximately 348.4 g/mol.

Target Proteins

Research indicates that this compound may interact with key proteins involved in cell cycle regulation and apoptosis:

  • Cyclin-Dependent Kinases (CDKs) : Specifically, it has been noted for its inhibitory effects on CDK2, which is crucial for cell cycle progression. Inhibition of CDK2 leads to G1/S phase arrest in cancer cells, promoting apoptosis.
  • Histone Deacetylases (HDACs) : Similar compounds have shown activity against HDACs, suggesting that this compound may also influence gene expression by modulating histone acetylation .

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

  • Antiproliferative Effects : The compound exhibits significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM for MCF-7 and 6 to 99 nM for HCT-116 cells. This indicates potent cytotoxicity compared to standard treatments like sorafenib.
  • Mechanism of Action : The compound induces apoptosis through the activation of caspases and promotes cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells, indicative of apoptosis .

In Vivo Studies

Preliminary in vivo studies using xenograft models have shown promising results:

  • Tumor Growth Inhibition : The compound demonstrated a tumor growth inhibition (TGI) rate of approximately 48% compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Case Studies

Several case studies have highlighted the efficacy of similar compounds within the same structural class:

  • Study on HDAC Inhibition : A related benzamide derivative was shown to selectively inhibit HDAC3 with an IC50 value of 95.48 nM, leading to increased apoptosis in solid tumors .
  • Combination Therapy : In combination with other chemotherapeutics like taxol and camptothecin, the compound enhanced anticancer activity, suggesting synergistic effects that could improve treatment outcomes in resistant cancer types .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
3-(4-fluorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide Pyrazolo[1,5-a]pyrimidine 4-fluorophenoxy (benzamide), 2-methyl (pyrazolo-pyrimidine), propyl linker C₂₄H₂₂FN₅O₂ 443.47* Not explicitly stated in evidence
3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide Pyrazolo[1,5-a]pyrimidine Dimethylamino (benzamide), 2-methyl (pyrazolo-pyrimidine), propyl linker C₁₉H₂₃N₅O 337.4 No activity data provided
3-(3-fluorobenzenesulfonamido)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide Pyrazolo[1,5-a]pyrimidine 3-fluorobenzenesulfonamido (propanamide), propyl linker C₁₉H₂₂FN₅O₃S 419.5 Enhanced polarity due to sulfonamide group
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylisoxazole-3-carboxamide [1,2,4]Triazolo[1,5-a]pyrimidine 5-methylisoxazole (carboxamide), propyl linker C₁₃H₁₄N₆O₂ 286.29 Potential kinase inhibition (structural inference)
Compound 3 (Kinetoplastid inhibitor) [1,2,4]Triazolo[1,5-a]pyrimidine Difluoromethylpyridin-2-yl, 2,4-dimethyloxazole-5-carboxamide C₂₀H₁₅F₃N₆O₂ 428.37 Antikinetoplastid activity (IC₅₀ < 100 nM)

Notes:

  • Core Heterocycle : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., target compound) are associated with kinase modulation and metabolic stability , while triazolo[1,5-a]pyrimidine analogues (e.g., Compound 3) show antikinetoplastid activity .
  • Substituent Effects: Fluorinated groups: The 4-fluorophenoxy group in the target compound may improve lipophilicity and target binding compared to dimethylamino or sulfonamide substituents .
  • Linker Flexibility : Propyl chains (common in all compounds) balance rigidity and flexibility for optimal target engagement .

Q & A

Basic Research Questions

What are the common synthetic routes for 3-(4-fluorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A critical step is the formation of the pyrazolo[1,5-a]pyrimidine core, often achieved via cyclocondensation of α-chloroacetamides with substituted pyrimidinones under reflux in aprotic solvents like acetonitrile . The fluorophenoxy benzamide moiety is introduced via nucleophilic aromatic substitution (SNAr) using 4-fluorophenol in the presence of a base (e.g., K₂CO₃) and a polar solvent (DMF or DMSO) at 80–100°C . Yield optimization hinges on:

  • Temperature control : Excessive heat during cyclocondensation can lead to byproducts like dehalogenated intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves regioisomeric impurities .

Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Resolves substituent positions on the pyrazolopyrimidine ring. For example, the 2-methyl group on the pyrazole ring shows a singlet at δ 2.4–2.6 ppm, while the fluorophenoxy protons exhibit splitting patterns (e.g., doublets at δ 6.8–7.2 ppm) .
  • IR Spectroscopy : Confirms amide bond formation (C=O stretch at ~1650 cm⁻¹) and aryl ether linkages (C-O-C stretch at ~1240 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 435.18) and fragmentation patterns consistent with the propyl linker cleavage .

Advanced Research Questions

How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. To address this:

  • Standardize Assay Conditions : Use uniform cell lines (e.g., HEK293 for kinase inhibition studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to identify outliers. For example, discrepancies in antiproliferative activity (IC₅₀ = 2–10 µM) may reflect differences in ATP concentrations in kinase assays .
  • Off-Target Profiling : Employ proteome-wide affinity chromatography or CRISPR-Cas9 knockouts to confirm target specificity .

What strategies optimize the compound’s solubility and stability in various solvents for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin-based formulations to enhance aqueous solubility, which is typically low (logP = 3.8) due to the trifluoromethyl and aromatic groups .
  • pH Adjustment : Stability in plasma improves at pH 7.4, but the compound degrades rapidly under acidic conditions (t₁/₂ < 2 hrs at pH 3.0). Buffered saline (PBS) with 0.1% BSA prevents aggregation .
  • Lyophilization : Freeze-drying with trehalose (1:5 w/w ratio) maintains integrity for ≥6 months at −80°C .

What experimental designs are appropriate for assessing its environmental fate and degradation products?

Methodological Answer:

  • Microcosm Studies : Incubate the compound in soil/water systems under controlled light, pH, and microbial activity. Monitor degradation via LC-MS/MS, identifying major metabolites like hydroxylated pyrazolopyrimidines (e.g., m/z 451.19) .
  • QSAR Modeling : Predict bioaccumulation potential using logD (3.2) and molecular topology indices. The fluorophenoxy group increases persistence in lipid-rich tissues .
  • Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (LC₅₀/EC₅₀) and sublethal effects (e.g., inhibited motility at 10 µg/L) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。